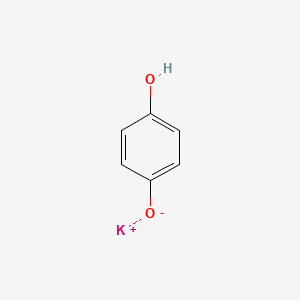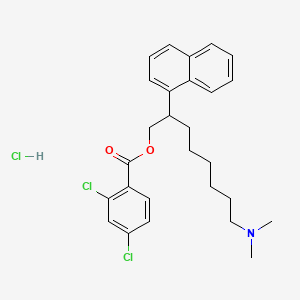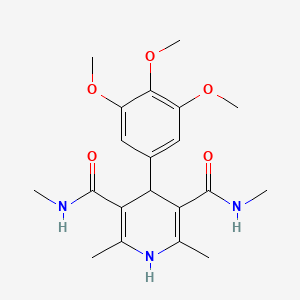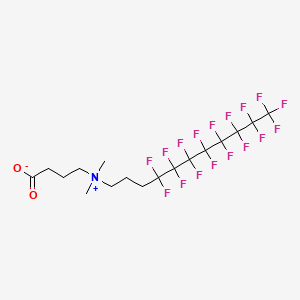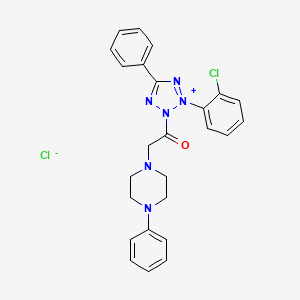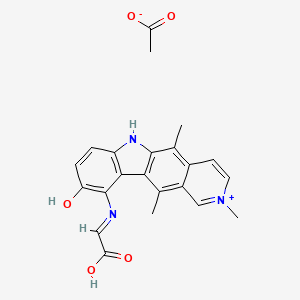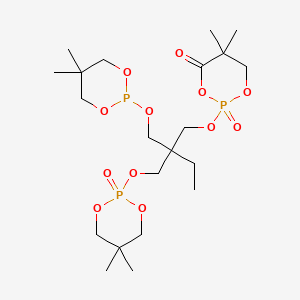
2,2'-((2-(((5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy)methyl)-2-ethylpropane-1,3-diyl)bis(oxy))bis(5,5-dimethyl-1,3,2-dioxaphosphorinane) P,2,2'-trioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[[2-[[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]methyl]-2-ethylpropane-1,3-diyl]bis(oxy)]bis[5,5-dimethyl-1,3,2-dioxaphosphorinane] P,2,2’-trioxide involves the reaction of phosphorous oxychloride with 2,2-dimethyl-1,3-propane diol and triethyl amine in dry toluene . The reaction conditions typically require controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification through distillation or crystallization to obtain the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus centers.
Reduction: Reduction reactions can convert the phosphorus-oxygen bonds to phosphorus-hydrogen bonds.
Substitution: The compound can participate in substitution reactions where the oxygen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acids, while reduction may produce phosphines.
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: In biological research, it can be used to study enzyme mechanisms involving phosphorus transfer.
Industry: In the industrial sector, it can be used as a flame retardant or as an additive in polymer production to enhance material properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction of the phosphorus centers with various molecular targets. The pathways involved may include phosphorylation of proteins or nucleic acids, leading to changes in their activity or function.
Comparison with Similar Compounds
- 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide
- 5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one
Uniqueness: What sets 2,2’-[[2-[[(5,5-dimethyl-1,3,2-dioxaphosphorinan-2-yl)oxy]methyl]-2-ethylpropane-1,3-diyl]bis(oxy)]bis[5,5-dimethyl-1,3,2-dioxaphosphorinane] P,2,2’-trioxide apart is its complex structure, which provides multiple reactive sites and potential for diverse chemical modifications. This makes it a versatile compound in various applications compared to its simpler counterparts.
Properties
CAS No. |
83044-95-5 |
|---|---|
Molecular Formula |
C21H39O12P3 |
Molecular Weight |
576.4 g/mol |
IUPAC Name |
2-[2-[(5,5-dimethyl-1,3,2-dioxaphosphinan-2-yl)oxymethyl]-2-[(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)oxymethyl]butoxy]-5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-4-one |
InChI |
InChI=1S/C21H39O12P3/c1-8-21(14-27-34-25-9-18(2,3)10-26-34,15-31-35(23)28-11-19(4,5)12-29-35)16-32-36(24)30-13-20(6,7)17(22)33-36/h8-16H2,1-7H3 |
InChI Key |
DTCHJFCKVHUIJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COP1OCC(CO1)(C)C)(COP2(=O)OCC(CO2)(C)C)COP3(=O)OCC(C(=O)O3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




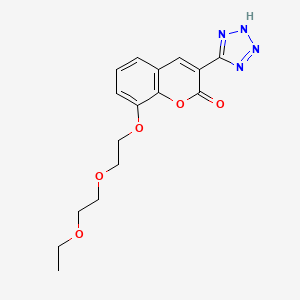

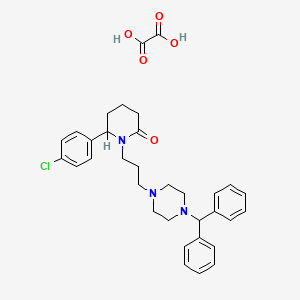

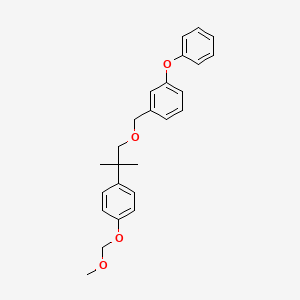
![Phosphonic acid, [[(phosphonomethyl)imino]bis[2,1-ethanediylnitrilobis(methylene)]]tetrakis-, hexasodium salt](/img/structure/B12756914.png)
